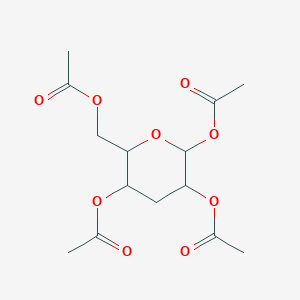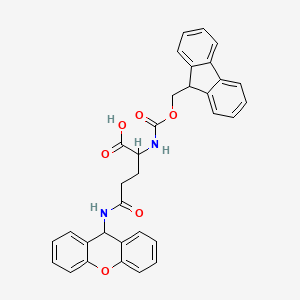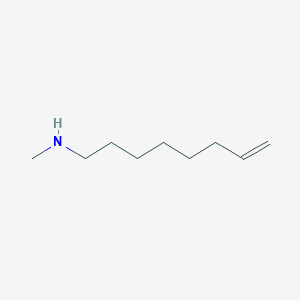
N-methyl-7-Octen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-7-Octen-1-amine is an organic compound with the molecular formula C9H19N It is a derivative of 7-Octen-1-amine, where a methyl group is attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-methyl-7-Octen-1-amine can be synthesized through the direct reductive N-methylation of 7-Octen-1-amine. This process involves the use of methylating agents such as methyl halides, methanol, dimethyl carbonate, dimethyl sulfate, or dimethyl sulfoxide (DMSO) in the presence of a catalyst. The reaction typically occurs under mild conditions, making it an efficient method for producing N-methylated amines .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a one-pot synthesis involving the reduction of nitro compounds followed by methylation. This method is cost-effective and straightforward, utilizing readily available raw materials and minimizing the need for extensive purification steps .
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-7-Octen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can further modify the compound, potentially leading to the formation of secondary or tertiary amines.
Substitution: this compound can participate in substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce more complex amine derivatives .
Applications De Recherche Scientifique
N-methyl-7-Octen-1-amine has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of amine-related biochemical pathways and interactions.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of surfactants, catalysts, and other industrial chemicals .
Mécanisme D'action
The mechanism by which N-methyl-7-Octen-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, thereby influencing various cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Octen-1-amine: The parent compound without the methyl group attached to the nitrogen atom.
N-methyl-1-propanamine: A similar compound with a shorter carbon chain.
N,N-dimethylethanamine: Another N-methylated amine with different structural properties
Uniqueness
N-methyl-7-Octen-1-amine is unique due to its specific structure, which combines an octenyl chain with a methylated amine group. This structure imparts distinct chemical and physical properties, making it valuable for various applications that require specific reactivity and stability profiles .
Propriétés
Formule moléculaire |
C9H19N |
|---|---|
Poids moléculaire |
141.25 g/mol |
Nom IUPAC |
N-methyloct-7-en-1-amine |
InChI |
InChI=1S/C9H19N/c1-3-4-5-6-7-8-9-10-2/h3,10H,1,4-9H2,2H3 |
Clé InChI |
KHMMPYLFVCOTJL-UHFFFAOYSA-N |
SMILES canonique |
CNCCCCCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amino}-3-(4-methoxyphenyl)propanoic acid](/img/structure/B12318489.png)

![6-Hydroxy-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid](/img/structure/B12318502.png)
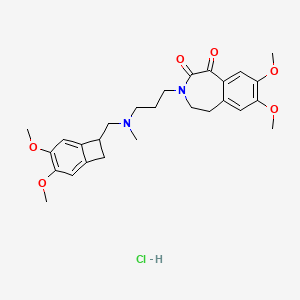
![[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate](/img/structure/B12318515.png)


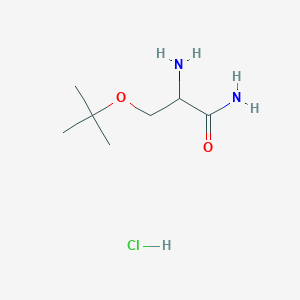
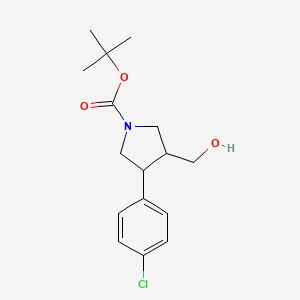

![[(3'Z)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate](/img/structure/B12318551.png)

